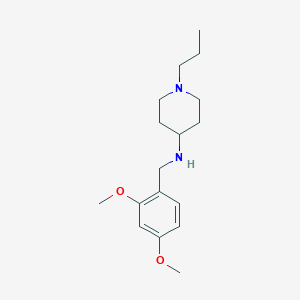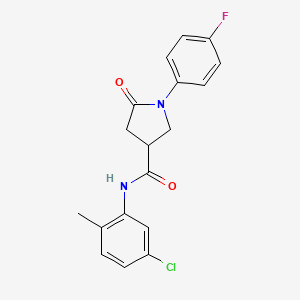
1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of scientific research due to its potential in treating various neurological disorders.
Wirkmechanismus
1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This mechanism of action is believed to underlie the therapeutic effects of 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide in treating addiction and epilepsy.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide has been shown to modulate the activity of other neurotransmitters, including dopamine and glutamate. 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity for GABA-AT inhibition. However, 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide has limited solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the potential of 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide in treating other neurological disorders, such as schizophrenia and depression. Additionally, there is ongoing research on the optimization of 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide as a therapeutic agent, including the development of prodrugs and analogs with improved pharmacokinetic properties.
Conclusion
In conclusion, 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide is a compound that has shown significant potential in treating various neurological disorders. Its mechanism of action, which involves the inhibition of GABA-AT and subsequent increase in GABA levels, has been linked to its therapeutic effects. Further research is needed to fully understand the potential of 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide as a therapeutic agent and to optimize its pharmacological properties.
Synthesemethoden
1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-cyclopentylpropylmalonic acid diethyl ester, followed by cyclization and deprotection steps. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential in treating various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal excitability. This increase in GABA levels has been linked to the therapeutic effects of 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide in treating addiction and epilepsy.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-cyclopentylpropyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2/c22-19-10-7-17(8-11-19)14-24-15-18(9-12-20(24)25)21(26)23-13-3-6-16-4-1-2-5-16/h7-8,10-11,16,18H,1-6,9,12-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTALRBDKRBNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4892841.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenylpropyl)-1,3-propanediamine](/img/structure/B4892858.png)


![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)
![N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)
![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)
![N-[2-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B4892931.png)
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![N-(3-cyclopentylpropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4892942.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
